2-Chloro-4-fluorotoluene
Overview
Description
2-Chloro-4-fluorotoluene is a chemical compound that has been used in the preparation of 2-chloro-4-fluoro-benzylbromide . It generates vibronically excited, jet-cooled benzyl-type radicals by corona excited supersonic expansion coupled with a pinhole-type glass nozzle technique .
Synthesis Analysis
The synthesis of 2-Chloro-4-fluorotoluene involves cooling anhydrous hydrogen fluoride to 0-5 ℃, slowly dripping 2-chloro-4-aminotoluene, adding sodium nitrite after dissolution is finished, and keeping the temperature at 0-10 ℃ for 1 h . Then, pyrolysis is carried out, and the temperature is maintained for 19-21h after the pyrolysis is finished . The organic phase is separated out and then neutralized with sodium carbonate until the pH is = 7-8 . The final product, 2-chloro-4-fluorotoluene, is obtained by distillation .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-fluorotoluene can be found in various databases such as the NIST Chemistry WebBook .Chemical Reactions Analysis
2-Chloro-4-fluorotoluene generates vibronically excited, jet-cooled benzyl-type radicals by corona excited supersonic expansion coupled with a pinhole-type glass nozzle technique . It has been used in the preparation of 2-chloro-4-fluoro-benzylbromide .Physical And Chemical Properties Analysis
2-Chloro-4-fluorotoluene is a colorless to light yellow liquid . It has a boiling point of 154-156 °C and a density of 1.197 g/mL at 25 °C .Scientific Research Applications
Molecular Properties and Internal Rotation : A study by Nair et al. (2020) investigated 2-Chloro-4-fluorotoluene using microwave spectroscopy and quantum chemistry, revealing insights into its internal rotation and chlorine nuclear quadrupole coupling. This research contributes to a deeper understanding of its molecular behavior (Nair et al., 2020).
Chemical Reactions in Corona Discharge : Chae et al. (2016) explored the displacement of chlorine in chlorofluorotoluene in corona discharge. They proposed a mechanism for the formation of radicals, highlighting the role of methyl groups in this process (Chae et al., 2016).
Catalysis in Fluorotoluene Nitration : Research by Maurya et al. (2003) on the nitration of fluorotoluenes using solid acid catalysts showed promising yields, demonstrating the potential of this approach for regioselective, environmentally friendly synthesis processes (Maurya et al., 2003).
Electrochemical Fluorinations : Momota et al. (1998) studied electrochemical fluorinations of various fluorotoluenes, including competitive fluorination on methyl-group and benzene-ring. This research provides valuable insights into the electrochemical behavior of fluorotoluenes (Momota et al., 1998).
Fungal Metabolism of Toluene : Prenafeta-Boldú et al. (2001) used fluorotoluenes to study the catabolism of toluene by fungi, observing oxidation at both the aromatic ring and methyl group. This study contributes to our understanding of environmental biodegradation processes (Prenafeta-Boldú et al., 2001).
Temperature Effects on Molecular Structure : Jonas et al. (1967) researched the temperature dependence of JFF in chlorofluorotoluenes, providing insights into the structural behavior of these compounds under varying temperatures (Jonas et al., 1967).
Spectroscopic Identification of Radicals : A study by Huh et al. (2012) focused on the spectroscopic identification of benzyl-type radicals generated from 2-chloro-4-fluorotoluene, contributing to the understanding of radical formation and electronic transitions (Huh et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-4-fluoro-1-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSARJIQZOSVYHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196427 | |
Record name | 2-Chloro-4-fluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluorotoluene | |
CAS RN |
452-73-3 | |
Record name | 2-Chloro-4-fluoro-1-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=452-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-fluorotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 452-73-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88317 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-4-fluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-fluorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.555 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLORO-4-FLUOROTOLUENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP4EY2J3GP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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